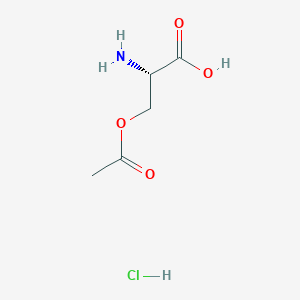

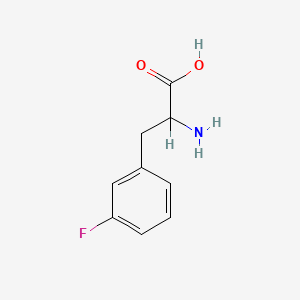

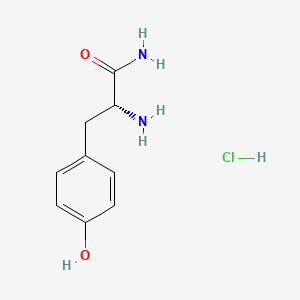

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride

Descripción general

Descripción

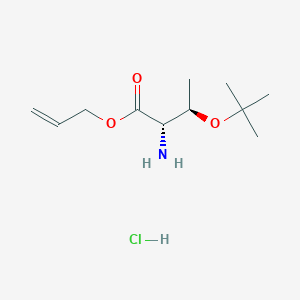

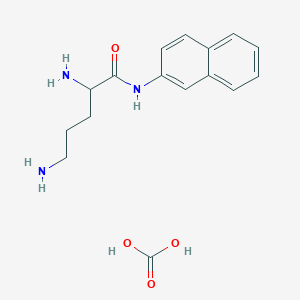

“®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride” is a compound that is related to N-(4-Hydroxyphenyl)propanamide1. It is also known as Paracetamol Impurity B or Acetaminophen Related Compound B1. The compound has a molecular formula of C9 H11 N O21.

Synthesis Analysis

The synthesis of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride” involves various methods. For instance, the synthesis of piperazine derivatives, which are structurally related, includes cyclization of 1,2-diamine derivatives with sulfonium salts2. Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions2.Molecular Structure Analysis

The equilibrium geometry, various bonding features, and harmonic vibrational wavenumber of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride” have been computed using MP2 method3. The calculated molecular geometry can be compared with experimental data3.

Chemical Reactions Analysis

Amides, such as “®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid4. The acid acts as a catalyst for the reaction between the amide and water4. The alkaline hydrolysis of amides involves reaction with hydroxide ions4.

Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride” are not explicitly detailed in the search results. However, related compounds such as N-(4-Hydroxyphenyl)propanamide have a molecular weight of 165.191.

Aplicaciones Científicas De Investigación

-

Antimicrobial Applications

- Field : Medicinal Chemistry

- Application Summary : Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens .

- Methods of Application : The synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

-

Pharmaceutical Applications

- Field : Pharmaceutical Chemistry

- Application Summary : Nitrogen-containing heterocycles were employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

- Methods of Application : Pyrrolopyrazine as a biologically active scaffold contains pyrrole and pyrazine rings .

- Results : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral .

- Biosynthesis of R-2-(4-hydroxyphenoxy)propionic acid

- Field : Bioprocess and Biosystems Engineering

- Application Summary : R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .

- Methods of Application : An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation was developed .

- Results : After optimization of the assay conditions, the high-throughput screening method was successfully used in identification of Beauveria bassiana mutants with enhanced R-HPPA biosynthesis capacity .

-

Neurological Applications

- Field : Neuropharmacology

- Application Summary : This compound has been studied for its potential use in the treatment of neurological disorders. It’s believed to interact with certain receptors in the brain, potentially influencing neurotransmitter levels and neuronal activity .

- Methods of Application : In preclinical studies, this compound is typically administered to animal models via injection or oral administration. The effects on behavior, cognition, and neurological function are then assessed using a variety of tests and assays .

- Results : While specific results can vary depending on the study, some research has suggested that this compound may have neuroprotective effects, potentially reducing symptoms or slowing the progression of certain neurological disorders .

Safety And Hazards

The specific safety and hazards of “®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride” are not detailed in the search results. However, it’s always important to handle chemical compounds with care and refer to the appropriate safety data sheets6.

Direcciones Futuras

Compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride” have shown promising antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species7. This suggests potential future directions in the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens7.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMJFKFXYQUBZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)N)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704854 | |

| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |

CAS RN |

117888-79-6 | |

| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.